molecular formula C15H15NO B14123587 N-(4'-Methyl-1,1'-biphenyl-2-yl)acetamide

N-(4'-Methyl-1,1'-biphenyl-2-yl)acetamide

Cat. No.: B14123587
M. Wt: 225.28 g/mol
InChI Key: JAMLTLDFUMEUJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-4’-methylbiphenyl can be achieved through various methods. One common approach involves the coupling of non-active o-chlorobenzonitrile with p-chlorotoluene in toluene-tetrahydrofuran mixed solvents over transition-metal catalysts . Another method involves the Grignard reaction of p-chlorotoluene with magnesium powder, followed by coupling with chlorobenzonitrile under the catalytic effect of a nickel-manganese composite catalyst .

Industrial Production Methods: For industrial production, the process typically involves the use of recyclable mixed solvents and efficient catalysts to enhance reaction selectivity and activity. The use of Ni(II) or Mn(II) catalysts is common due to their cost-effectiveness and ease of recovery .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamino-4’-methylbiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and alkyl halides (e.g., CH3Cl).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated biphenyls.

Scientific Research Applications

2-Acetamino-4’-methylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-4’-methylbiphenyl involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 2-Acetamino-4’-methylbiphenyl is unique due to its specific functional groups and their positions on the biphenyl structure. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-[2-(4-methylphenyl)phenyl]acetamide

InChI

InChI=1S/C15H15NO/c1-11-7-9-13(10-8-11)14-5-3-4-6-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17)

InChI Key

JAMLTLDFUMEUJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C

Origin of Product

United States

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